Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H18N2O5 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18N2O5/c1-9(2,3)17-8(13)11-5-10(6-11,16-4)7-12(14)15/h5-7H2,1-4H3 |
InChI Key |
CFVGOEVXTQTQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C[N+](=O)[O-])OC |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route from 1-Boc-3-azetidinone Derivatives
A robust industrially applicable synthesis has been described in Chinese patent CN109503449A, which outlines a three-step procedure starting from 1-Boc-3-azetidinone or related precursors to obtain nitro-substituted azetidine derivatives, which can be further functionalized to the target compound.
| Step | Reaction Description | Reagents & Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | Reduction of compound 1 (1-Boc-3-azetidinone) to compound 2 | Sodium borohydride in anhydrous methanol | 0 °C to RT | 1 hour | Not specified |
| 2 | Conversion of compound 2 to compound 3 via halogenation | Imidazole, triphenylphosphine, iodine in toluene | 100 °C | 1 hour | Not specified |
| 3 | Nitro functionalization of compound 3 to final compound 4 (3-nitro azetidine-1-t-butyl formate) | Urea, sodium nitrite, phloroglucinol in N,N-dimethylformamide | 50 °C | 4 days | Up to 36.8% overall yield |
- The first step involves selective reduction of the ketone to an alcohol intermediate under mild conditions to preserve the azetidine ring.
- The second step introduces a halogen functionality necessary for subsequent substitution.
- The third step performs a nitro group installation via a diazotization-like reaction in dimethylformamide, a critical step for introducing the nitromethyl substituent.
This method is notable for its scalability, use of readily available reagents, and reasonable overall yield (~36.8%), making it suitable for industrial production. The reaction times and temperatures are optimized for reaction control and product stability.
Comparative Analysis of Preparation Methods
| Method | Starting Material | Key Steps | Reaction Conditions | Yield | Scalability | Notes |
|---|---|---|---|---|---|---|
| Patent CN109503449A (3-step) | 1-Boc-3-azetidinone | Reduction, halogenation, nitro substitution | 0 °C to RT, 100 °C, 50 °C; 1 h to 4 days | Up to 36.8% overall | High (industrial scale) | Well-defined, industrially applicable |
| Strain-release (Arkivoc 2018) | 1-azabicyclo[1.1.0]butane | Halogenation, nucleophilic substitution | -78 °C to RT, inert atmosphere | Not specified | Gram scale | Modular, versatile, requires further functionalization |
| Green synthesis (PMC 2019) | Benzylamine | Oxidation, coupling | Mild, green conditions | Not specified | Suitable for scale-up | Environmentally friendly, adaptable |
Detailed Research Findings and Notes
- The three-step method from the patent is the only explicitly documented industrial synthesis of the nitro-substituted azetidine with tert-butyl carbamate protection, emphasizing reaction control to prevent ring degradation.
- Reaction times vary significantly; the nitro substitution step requires prolonged reaction (4 days) at moderate temperature (50 °C), indicating the complexity of introducing the nitro group on the strained ring.
- The use of sodium borohydride in anhydrous methanol at low temperature ensures selective reduction without ring opening.
- Halogenation with triphenylphosphine and iodine in toluene at elevated temperature facilitates the formation of a good leaving group for subsequent substitution.
- The final nitro substitution step uses a combination of urea, sodium nitrite, and phloroglucinol in dimethylformamide, a less common but effective nitro group installation method.
- The strain-release method offers a synthetic shortcut to 3-haloazetidines but requires additional steps to convert halides to nitro and methoxy groups.
- Green synthesis methods highlight the potential for environmentally benign processes but require adaptation for this specific compound.
Chemical Reactions Analysis
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes . The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physical Properties
*Estimated based on analogous structures.
Biological Activity
Tert-butyl 3-methoxy-3-(nitromethyl)azetidine-1-carboxylate is a heterocyclic compound notable for its potential applications in medicinal chemistry and organic synthesis. The compound's unique structure, featuring both nitro and methoxy functional groups, suggests various biological activities that merit investigation.
- Molecular Formula : C10H18N2O5
- Molecular Weight : 246.26 g/mol
- CAS Number : 2665663-00-1
This compound is characterized by its azetidine ring, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound is primarily influenced by its functional groups:
- Nitro Group : Known for its role in various pharmacological activities, nitro groups can enhance the lipophilicity of compounds, affecting their absorption and distribution in biological systems.
- Methoxy Group : This group can influence the solubility and stability of the compound, potentially impacting its interaction with biological targets.
Potential Applications
Research indicates that compounds with similar structures have shown promise in several areas:
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The following table summarizes some related compounds and their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | C12H20N2O5 | Contains a phenoxy group, enhancing lipophilicity. |
| Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate | C10H16BrN2O2 | Bromomethyl group allows for further functionalization. |
| Tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate | C11H20N2O4 | Carbamoyl group may influence solubility and reactivity. |
These derivatives highlight the diversity within azetidine compounds and their potential for further research.
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential:
- Antimicrobial Testing : A study on similar nitro-containing azetidines demonstrated effective inhibition of Gram-positive bacteria, suggesting that this compound may exhibit similar properties.
- Cytotoxicity Assays : Research on azetidine derivatives has shown varying degrees of cytotoxicity against cancer cell lines, indicating that further exploration of this compound could yield valuable data regarding its anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
